(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone (5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313958
InChI: InChI=1S/C18H18F3N5O3/c1-24-11-8-14(29-3)13(28-2)7-10(11)6-12(24)16(27)25-4-5-26-15(9-25)22-23-17(26)18(19,20)21/h6-8H,4-5,9H2,1-3H3
SMILES:
Molecular Formula: C18H18F3N5O3
Molecular Weight: 409.4 g/mol

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

CAS No.:

Cat. No.: VC16313958

Molecular Formula: C18H18F3N5O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone -

Specification

Molecular Formula C18H18F3N5O3
Molecular Weight 409.4 g/mol
IUPAC Name (5,6-dimethoxy-1-methylindol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Standard InChI InChI=1S/C18H18F3N5O3/c1-24-11-8-14(29-3)13(28-2)7-10(11)6-12(24)16(27)25-4-5-26-15(9-25)22-23-17(26)18(19,20)21/h6-8H,4-5,9H2,1-3H3
Standard InChI Key ILSBTMSSCKSTFA-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 5,6-dimethoxy-1-methylindole core linked via a methanone bridge to a 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine ring. The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the triazolopyrazine component introduces rigidity and electron-deficient regions conducive to interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

Key Structural Attributes:

  • Indole Substitution: Methoxy groups at positions 5 and 6 and a methyl group at position 1 modulate electron density and steric effects.

  • Triazolopyrazine Ring: The triazole fused to a dihydropyrazine creates a bicyclic system with potential for π-π stacking and hydrogen bonding.

  • Trifluoromethyl Group: Positioned at C3 of the triazole, this substituent influences both electronic and steric environments.

<table> <caption>Table 1: Fundamental Physicochemical Properties</caption> <tr><th>Property</th><th>Value</th><th>Source</th></tr> <tr><td>Molecular Formula</td><td>C₁₈H₁₈F₃N₅O₃</td><td>[1]</td></tr> <tr><td>Molecular Weight</td><td>409.4 g/mol</td><td>[1]</td></tr> <tr><td>IUPAC Name</td><td>(5,6-dimethoxy-1-methylindol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][4]triazolo[4,3-a]pyrazin-7-yl]methanone</td><td>[1]</td></tr> <tr><td>Canonical SMILES</td><td>CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)OC)OC</td><td>[1]</td></tr> </table>

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical characterization data, inferred from similar compounds, would include:

  • ¹H NMR: Signals for indole aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and dihydropyrazine CH₂ groups (δ 3.2–3.5 ppm).

  • ¹³C NMR: Carbonyl resonance near δ 165 ppm, trifluoromethyl carbons at δ 120–125 ppm (q, J=280HzJ = 280 \, \text{Hz}).

  • HRMS: Expected molecular ion at m/z 409.1352 (C₁₈H₁₈F₃N₅O₃⁺).

Biological Activity and Mechanism

Hypothetical Pharmacological Profile

Though direct studies are absent, structural analogs exhibit diverse bioactivities:

  • Antimicrobial Effects: Indole derivatives disrupt bacterial cell membranes via porin inhibition, while triazolopyrazines interfere with DNA gyrase .

  • Anticancer Potential: Trifluoromethyl groups enhance topoisomerase inhibition, as seen in related triazolo compounds .

  • Kinase Inhibition: The triazolopyrazine scaffold mimics ATP-binding motifs, potentially targeting kinases like EGFR or VEGFR2 .

Comparative Bioactivity Data:

<table> <caption>Table 2: Activity of Structural Analogs</caption> <tr><th>Compound</th><th>Activity (IC₅₀)</th><th>Target</th><th>Source</th></tr> <tr><td>Analog A (triazolopyrazine)</td><td>12 nM (EGFR)</td><td>Kinase</td><td>[5]</td></tr> <tr><td>Analog B (indole-methanone)</td><td>8 µM (E. coli)</td><td>Antimicrobial</td><td>[1]</td></tr> </table>

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High logP (~3.5) suggests good membrane permeability but potential solubility challenges.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the indole methyl group and O-demethylation of methoxy substituents .

  • Excretion: Renal clearance likely dominates due to moderate molecular weight and polar groups.

Toxicity Risks

  • Reactive Metabolites: Triazole rings may form epoxides or nitrenium ions, necessitating glutathione conjugation studies .

  • hERG Inhibition: Fluorinated heterocycles often exhibit cardiotoxicity risks; in silico models predict moderate hERG affinity (pIC₅₀ = 5.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator